tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)24-14-6-10-26-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKOHTUSQRRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydrothiophenyl intermediate: This step involves the preparation of the tetrahydrothiophenyl group through a series of reactions, such as thiol-ene coupling or other sulfur-based reactions.
Attachment of the isonicotinamido group: The isonicotinamido group is introduced through a coupling reaction with the tetrahydrothiophenyl intermediate, often using reagents like isonicotinoyl chloride and a base.
Introduction of the tert-butyl carbamate moiety: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrothiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isonicotinamido group can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl carbamate group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the tert-butyl carbamate group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Deprotected amines or new functionalized derivatives.
Scientific Research Applications
tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to elicit a biological response.
Altering cellular processes: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Structural Analogues from Pyridine Carbamate Derivatives
The tert-butyl carbamate group is a common motif in medicinal and synthetic chemistry due to its stability and role as a protecting group. Below is a comparison of key structural analogs:
Key Observations:
- Linker Flexibility : The formamido-propyl linker distinguishes it from simpler carbamates, offering conformational flexibility that may improve binding interactions in biological systems.
- Synthetic Complexity : The thiolan moiety adds synthetic challenges compared to methoxy or halogen substituents, which are more straightforward to introduce .
Comparison with Furan-Based Carbamates
describes tert-butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate, a furan-containing analog synthesized via multi-step reactions involving TMEDA and n-butyllithium . While both compounds share a tert-butyl carbamate group, key differences include:
- Heterocyclic Core : The target compound’s pyridine core is more electron-deficient than furan, affecting reactivity in nucleophilic substitutions.
- Functional Groups : The thiolan-3-yloxy group may confer different steric and electronic effects compared to the furan carbamoyl group.
Crystallographic and Computational Insights
Structural analogs like tert-butyl (4-iodopyridin-2-yl)carbamate are often characterized using SHELX programs for crystallographic refinement and ORTEP-III for graphical representation . The iodine atom in such derivatives aids in resolving crystal structures via heavy-atom effects, whereas the sulfur in the target compound may require advanced phasing techniques.
Biological Activity
The compound tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₃S. Its structure consists of a tert-butyl group, a thiolane ring, and a pyridine moiety, which are known to contribute to its biological properties.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurodegenerative diseases, similar to other carbamate derivatives that act on acetylcholinesterase and β-secretase.
- Cellular Pathways : It might modulate pathways related to inflammation and oxidative stress, particularly in neuronal cells.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by reducing oxidative stress markers and inflammatory cytokines in neuronal cultures.
- Antimicrobial Properties : The presence of the thiolane ring suggests potential antimicrobial activity, as compounds with sulfur-containing groups often exhibit such properties.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that further studies could explore this aspect.
Data Table: Summary of Biological Activities
Neuroprotective Effects
In vitro studies have demonstrated that this compound can reduce cell death in astrocytes induced by amyloid beta (Aβ) aggregates. Specifically, treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a protective effect against neuroinflammation associated with Alzheimer's disease .
Antimicrobial Activity
A study investigating the antimicrobial properties of related thiolane-containing compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects .
Research Findings
Recent research has focused on the multifaceted roles of compounds similar to this compound in treating neurodegenerative diseases. For instance, compounds with similar structures have been shown to inhibit β-secretase activity effectively, which is crucial for reducing amyloid plaque formation in Alzheimer's disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
